2,5-Dimethoxy-4-methylbenzonitrile: Physicochemical Profiling and Synthetic Methodologies in Drug Development
2,5-Dimethoxy-4-methylbenzonitrile: Physicochemical Profiling and Synthetic Methodologies in Drug Development
Executive Summary
In the landscape of medicinal chemistry and advanced organic synthesis, 2,5-dimethoxy-4-methylbenzonitrile (CAS: 51267-09-5) serves as a highly specialized and versatile building block. Characterized by a benzonitrile core flanked by two electron-donating methoxy groups and a para-oriented methyl group, this compound provides a unique electronic and steric environment. It is predominantly utilized as a critical synthetic intermediate in the development of complex biologically active molecules, most notably in the synthesis of potent aldosterone synthase and aromatase inhibitors[1][2], as well as in the structural exploration of substituted phenethylamines[3][4].
This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and downstream functionalization workflows, designed specifically for researchers and drug development professionals.
Physicochemical Profiling
The physical and chemical properties of 2,5-dimethoxy-4-methylbenzonitrile dictate its handling, solubility, and reactivity in synthetic workflows. The electron-donating methoxy groups enrich the electron density of the aromatic ring, while the electron-withdrawing nitrile group provides a robust handle for further functionalization (e.g., reduction to primary amines or hydrolysis to carboxylic acids).
Below is a summary of its core quantitative data[2][5]:
| Property | Value / Description |
| Chemical Name | 2,5-dimethoxy-4-methylbenzonitrile |
| CAS Registry Number | 51267-09-5 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Appearance | White solid |
| Mass Spectrometry (ESI) | m/z 178.2 [M+H]⁺ |
| Solubility | Soluble in ethyl acetate, chloroform, and methanol; insoluble in water and hexanes. |
Chemical Synthesis & Mechanistic Pathways
The most reliable and high-yielding synthesis of 2,5-dimethoxy-4-methylbenzonitrile proceeds via the dehydration of an oxime intermediate, starting from 2,5-dimethoxy-4-methylbenzaldehyde. This protocol is highly scalable and relies on self-validating purification steps[5].
Step-by-Step Methodology
Reagents: 2,5-dimethoxy-4-methylbenzaldehyde (82.2 mmol), hydroxylamine hydrochloride (98.6 mmol), pyridine (300 mL), acetic anhydride (164 mmol).
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Oxime Formation: Dissolve 2,5-dimethoxy-4-methylbenzaldehyde (14.8 g) in 300 mL of anhydrous pyridine. Add hydroxylamine hydrochloride (6.8 g) to the solution. Heat the suspension at 105°C for 2 hours[5].
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Mechanistic Causality: Pyridine serves a dual purpose here. It acts as an excellent polar aprotic solvent for the organic precursors and functions as a mild base to neutralize the hydrochloride salt of hydroxylamine. This liberates the free nucleophilic amine, allowing it to attack the electrophilic carbonyl carbon of the aldehyde, forming the oxime intermediate.
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Dehydration to Nitrile: Without isolating the oxime, directly add acetic anhydride (15.5 mL) to the reaction mixture. Continue stirring at 105°C for an additional 2 hours[5].
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Mechanistic Causality: Acetic anhydride acetylates the newly formed hydroxyl group of the oxime. The resulting acetate is a vastly superior leaving group compared to a hydroxyl group. Under the thermal conditions and basic environment provided by pyridine, an elimination reaction occurs, ejecting acetic acid and yielding the target nitrile.
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Workup and Purification: Evaporate the reaction solution to dryness under reduced pressure. Partition the resulting residue between ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate. Triturate the resulting yellow solid in hexanes and filter to isolate the product[5].
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Mechanistic Causality: The NaHCO₃ wash is a self-validating purification step; it actively neutralizes and removes residual acetic acid and pyridine hydrochloride into the aqueous phase. Because the target nitrile is highly lipophilic, it remains entirely in the EtOAc layer. Final trituration in hexanes removes non-polar impurities, yielding 2,5-dimethoxy-4-methylbenzonitrile as a pure white solid[5].
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Synthetic pathway of 2,5-dimethoxy-4-methylbenzonitrile via oxime dehydration.
Analytical Characterization
Validating the structural integrity of the synthesized compound is paramount before proceeding to downstream applications.
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI) will yield a distinct molecular ion peak at m/z 178.2, corresponding to the [M+H]⁺ adduct[1][5].
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Nuclear Magnetic Resonance (¹H NMR): While the exact shifts can vary slightly based on the solvent (typically CDCl₃), the spectrum is defined by a sharp singlet integrating to 3 protons around 2.2–2.4 ppm (the para-methyl group), two distinct singlets integrating to 3 protons each around 3.8 ppm (the two methoxy groups), and two para-oriented aromatic protons appearing as singlets near 6.9 ppm[2][5]. The absence of an aldehyde proton (~10 ppm) confirms complete conversion.
Downstream Applications in Drug Development
In drug discovery, the true value of 2,5-dimethoxy-4-methylbenzonitrile lies in its para-methyl group, which is highly susceptible to radical functionalization.
A standard workflow involves the benzylic bromination of the compound using N-bromosuccinimide (NBS) and a radical initiator (such as AIBN or light) to yield 4-bromomethyl-2,5-dimethoxybenzonitrile [1][2][5].
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Causality of Bromination: The benzylic position is activated by the adjacent aromatic ring, stabilizing the radical intermediate. The resulting bromomethyl derivative is a highly reactive electrophile.
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Pharmacophore Assembly: This brominated intermediate is subsequently subjected to nucleophilic substitution reactions—often coupling with complex heterocycles like imidazoles or triazoles. These coupled architectures form the backbone of modern, highly selective non-steroidal inhibitors of aromatase and aldosterone synthase, which are critical in treating estrogen-dependent diseases, hypokalemia, and congestive heart failure[1][2][5].
Downstream functionalization of 2,5-dimethoxy-4-methylbenzonitrile in drug discovery.
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Title: Phenylalkylamines with Potential Psychotherapeutic Utility. 1. 2-Amino - Erowid Source: erowid.org URL:[Link]
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